molecular formula C17H12Br2N2O3S B10956624 (5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B10956624
M. Wt: 484.2 g/mol
InChI Key: UWJDSHZSVFXCPN-AUWJEWJLSA-N
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Description

(5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound with the molecular formula C17H12Br2N2O3S This compound is characterized by its unique structure, which includes a thiazole ring, bromine atoms, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-bromoaniline with 3-bromo-2-hydroxy-5-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final thiazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atoms could result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound has shown promise as an anticancer agent. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a potential candidate for further drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to various cellular effects. For example, its anticancer activity may be due to its ability to induce apoptosis by activating specific signaling pathways and disrupting the function of key proteins involved in cell survival.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(4-chloroanilino)-5-[(3-chloro-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one
  • (5Z)-2-(4-fluoroanilino)-5-[(3-fluoro-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one
  • (5Z)-2-(4-iodoanilino)-5-[(3-iodo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Uniqueness

What sets (5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one apart from similar compounds is the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets and potentially increasing its potency as a therapeutic agent.

Properties

Molecular Formula

C17H12Br2N2O3S

Molecular Weight

484.2 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12Br2N2O3S/c1-24-12-6-9(15(22)13(19)8-12)7-14-16(23)21-17(25-14)20-11-4-2-10(18)3-5-11/h2-8,22H,1H3,(H,20,21,23)/b14-7-

InChI Key

UWJDSHZSVFXCPN-AUWJEWJLSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)Br)O)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Origin of Product

United States

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